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Zirconium carboxyethyl acrylate

Cat. No.: B1141682
CAS No.: 123633-53-4
M. Wt: 667.7 g/mol
InChI Key: VXCWFNCPUBWGJG-UHFFFAOYSA-N
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Description

Contextualization within Organozirconium Chemistry

Organozirconium chemistry is the study of organometallic compounds that feature a chemical bond between carbon and zirconium. wikipedia.orgchemeurope.com These compounds are noted for their stability and are often used as intermediates in the synthesis of other chemical compounds. chemeurope.comyoutube.com The field has seen significant developments since the discovery of the first organozirconium compound, zirconocene (B1252598) dibromide, in 1953. wikipedia.orgacs.org

A key area within organozirconium chemistry is hydrozirconation, a reaction involving the addition of a zirconium-hydride bond across a carbon-carbon double or triple bond. chemeurope.comacs.org This process, often utilizing Schwartz's reagent (zirconocene hydrochloride), is a versatile method for creating functionalized organic molecules. chemeurope.com While organozirconium compounds share some characteristics with their organotitanium counterparts, zirconium(IV) is more resistant to reduction. wikipedia.org

Significance as a Multifunctional Monomer in Polymer Science

Monomers are the fundamental building blocks of polymers. quora.com Multifunctional monomers, possessing more than one reactive functional group, are crucial for creating complex and crosslinked polymer networks. fiveable.meresearchgate.net These monomers enable the tailoring of polymer properties, such as mechanical strength, thermal stability, and chemical resistance. fiveable.me

Zirconium carboxyethyl acrylate (B77674) serves as a multifunctional monomer. sigmaaldrich.comscbt.com Its structure contains acrylate groups that can participate in polymerization reactions, leading to the formation of polymer networks. sigmaaldrich.comnih.gov The presence of the zirconium atom imparts unique characteristics to the resulting polymer, such as a high refractive index. sigmaaldrich.com The use of multifunctional monomers like zirconium carboxyethyl acrylate is a key strategy in developing advanced polymeric materials for a variety of applications, including coatings and adhesives. fiveable.mezircon-association.org

Evolution of Research Trajectories for Zirconium-Containing Acrylate Compounds

Research into zirconium-containing compounds has expanded significantly over the years. Initially focused on their use as catalysts in polymerization, such as Ziegler-Natta catalysts, the applications have broadened to include various areas of organic synthesis and materials science. wikipedia.orgyoutube.comacs.org

The development of zirconium-based catalysts has been a major focus, with applications in hydrogenation, oxidation, and carbon-carbon bond-forming reactions. zircon-association.org In the realm of materials, zirconium compounds are used to improve the properties of coatings, such as enhancing weathering performance and fire resistance in wood coatings. zircon-association.orgpsu.edu

Recent research has also explored the use of zirconium in advanced materials like composites. For instance, studies have investigated the incorporation of zirconium dioxide nanocrystals into polymers like poly(methyl methacrylate) to create hybrid materials with tailored properties. researchgate.net The ongoing research into zirconium-containing compounds, including acrylates, continues to uncover new applications and functionalities. zircon-association.orgnih.gov

Data Tables

Table 1: Properties of this compound

PropertyValue
CAS Number 123633-53-4
Linear Formula Zr(CH₂CHCO₂CH₂CH₂CO₂)₄
Molecular Weight 663.69 g/mol
Form Liquid
Concentration 60% in n-propanol
Density 1.101 g/mL at 25 °C
Boiling Point 100-121 °C
Application Production of cured, transparent films with high refractive indices

Source: sigmaaldrich.comscbt.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H32O16Zr B1141682 Zirconium carboxyethyl acrylate CAS No. 123633-53-4

Properties

CAS No.

123633-53-4

Molecular Formula

C24H32O16Zr

Molecular Weight

667.7 g/mol

IUPAC Name

3-prop-2-enoyloxypropanoic acid;zirconium

InChI

InChI=1S/4C6H8O4.Zr/c4*1-2-6(9)10-4-3-5(7)8;/h4*2H,1,3-4H2,(H,7,8);

InChI Key

VXCWFNCPUBWGJG-UHFFFAOYSA-N

SMILES

C=CC(=O)OCCC(=O)O.C=CC(=O)OCCC(=O)O.C=CC(=O)OCCC(=O)O.C=CC(=O)OCCC(=O)O.[Zr]

Canonical SMILES

C=CC(=O)OCCC(=O)O.C=CC(=O)OCCC(=O)O.C=CC(=O)OCCC(=O)O.C=CC(=O)OCCC(=O)O.[Zr]

Origin of Product

United States

Synthetic Methodologies and Preparative Routes for Zirconium Carboxyethyl Acrylate

Established Synthetic Pathways for Zirconium Acrylate (B77674) Precursors

The synthesis of the target compound relies on the availability of appropriate zirconium precursors. The most common precursors for zirconium carboxylates are zirconium halides, particularly zirconium(IV) chloride (ZrCl₄), and zirconium alkoxides. researchgate.netgoogle.com

Zirconium(IV) Chloride (ZrCl₄) as a Precursor:

Zirconium(IV) chloride is a versatile starting material for the synthesis of various zirconium compounds. noahchemicals.com It is typically produced by the high-temperature chlorination of zirconium dioxide (ZrO₂) in the presence of carbon. noahchemicals.com The resulting ZrCl₄ is often purified by methods such as sublimation or fractional distillation to remove impurities like iron and titanium chlorides. noahchemicals.com

One established route to zirconium carboxylates involves the direct reaction of ZrCl₄ with carboxylic acids. researchgate.net This reaction typically requires prolonged heating, for instance at temperatures between 80–140°C, and results in the evolution of hydrogen chloride. researchgate.net Another approach described in patent literature involves reacting ZrCl₄ suspended in a non-polar solvent with the anhydride (B1165640) of a carboxylic acid. This method is advantageous as it avoids the production of highly corrosive HCl. google.com

Zirconium Alkoxides as Precursors:

Zirconium alkoxides, such as zirconium n-propoxide (Zr(OⁿPr)₄) and zirconium isopropoxide, serve as alternative precursors. researchgate.netutwente.nl These can be synthesized by reacting zirconium tetrahalides with the corresponding alcohol under controlled alkaline conditions. google.com Zirconium alkoxides are known to react with carboxylic acids to form zirconium carboxylates. The modification of zirconium alkoxides with carboxylic acids is a common strategy to create precursors for materials synthesis. researchgate.net For instance, heterometallic zirconium alkoxides have been synthesized and can be used as single-source precursors for bimetallic oxides. nih.govacs.orgacs.orgnih.gov

A general representation of the synthesis of zirconium carboxylates from these precursors is presented in the table below.

PrecursorReactantGeneral ReactionByproductReference
Zirconium(IV) Chloride (ZrCl₄)Carboxylic Acid (RCOOH)ZrCl₄ + 4 RCOOH → Zr(OOCR)₄ + 4 HClHydrogen Chloride researchgate.net
Zirconium(IV) Chloride (ZrCl₄)Carboxylic Anhydride ((RCO)₂O)ZrCl₄ + 4 (RCO)₂O → Zr(OOCR)₄ + 4 RCOClAcyl Chloride google.com
Zirconium Alkoxide (Zr(OR')₄)Carboxylic Acid (RCOOH)Zr(OR')₄ + 4 RCOOH → Zr(OOCR)₄ + 4 R'OHAlcohol researchgate.net

Table 1: General Synthetic Pathways to Zirconium Carboxylates

Functionalization Strategies for Carboxyethyl Acrylate Ligands

The ligand in Zirconium carboxyethyl acrylate is 2-carboxyethyl acrylate (CEA). This molecule possesses both a polymerizable acrylate group and a carboxylic acid group, making it a versatile building block. chemicalbook.comguidechem.com The synthesis of CEA itself can be achieved through various routes. One documented method involves the reaction of acrylic acid with β-propiolactone. chemsrc.com

For the formation of the zirconium complex, the carboxylic acid functionality of CEA is the reactive site that coordinates to the zirconium center. The direct reaction of CEA with a zirconium precursor, such as ZrCl₄ or a zirconium alkoxide, is the most straightforward functionalization strategy. This process is analogous to the general synthesis of zirconium carboxylates.

In a broader context, the functionalization of surfaces and polymers with CEA is well-documented. For instance, CEA can be grafted onto other molecules to impart specific properties. chemicalbook.com While not directly related to the synthesis of the discrete zirconium complex, these studies highlight the reactivity of the carboxyl group, which is central to the formation of this compound.

Reaction Conditions and Optimization for this compound Synthesis

The synthesis of this compound requires careful control of reaction conditions to ensure high yield and purity. Key parameters to consider include the choice of solvent, reaction temperature, pH, and stoichiometry of the reactants.

Drawing from the synthesis of other zirconium carboxylates, the reaction of ZrCl₄ with a carboxylic acid often necessitates elevated temperatures (e.g., 80-140°C) and can be carried out in an organic solvent. researchgate.net A patent for preparing zirconium carboxylates suggests a process in a basic aqueous solution (pH < 13) where a zirconium salt is combined with the carboxylate. google.com This method claims high yields and high metal content in the final product. google.com

Optimization of the synthesis of zirconia (ZrO₂) nanoparticles from zirconium precursors also provides valuable insights. Studies have shown that parameters such as pH and reaction time significantly influence the particle size and crystal phase of the resulting material. For example, one study found that a pH of 10 and a reaction time of 6 hours were optimal for producing ZrO₂ nanoparticles with desired characteristics. nih.gov While the end product is different, the underlying principles of controlling hydrolysis and condensation of zirconium precursors are relevant.

The stoichiometry of the reactants is another critical factor. A patent for zirconium carboxylate preparation suggests a carboxylate to zirconium equivalency ratio in the range of 1.0:1.0 to 1.4:1.0 can be used to achieve a high metal content product. google.com

The following table summarizes key parameters that can be optimized for the synthesis of this compound.

ParameterRange/ConditionRationalePotential Reference
Solvent Non-polar organic solvent, aqueous solutionDepends on the chosen synthetic route and precursor solubility. google.comgoogle.com
Temperature Room temperature to 140°CHigher temperatures may be needed to drive the reaction to completion, especially with ZrCl₄. researchgate.net
pH Acidic to Basic (<13)Can influence the reaction rate and the nature of the zirconium species in solution. google.comnih.gov
Reactant Ratio Carboxylate:Zr from 1:1 to >4:1Affects the degree of ligation and the potential for oligomerization. researchgate.netgoogle.com
Reaction Time Hours to daysSufficient time is required for the reaction to go to completion. researchgate.netnih.gov

Table 2: Key Optimization Parameters for this compound Synthesis

Purification and Isolation Techniques for High-Purity Compounds

The purification of this compound is essential to remove unreacted starting materials, byproducts, and any oligomeric species. The final product is often a viscous liquid, and may be sold as a solution in a solvent like n-propanol. sigmaaldrich.com

General purification techniques for zirconium compounds can be adapted. For instance, if the synthesis is performed in an aqueous medium, the product may precipitate and can be collected by filtration. google.com Subsequent washing with appropriate solvents can remove soluble impurities. Recrystallization from a suitable solvent system is a common method for purifying solid organometallic complexes. Given that this compound is a liquid, distillation under reduced pressure could be a viable purification method, provided the compound is thermally stable. zirconiumworld.com

For zirconium complexes synthesized from ZrCl₄, removal of the HCl byproduct is crucial. This can be achieved by performing the reaction under a stream of inert gas or by using a base to neutralize the acid. If the product is soluble in an organic solvent and insoluble in water, washing the organic phase with water can remove water-soluble impurities.

The isolation of zirconium complexes can sometimes be challenging due to their sensitivity to moisture, which can lead to the formation of oxo-bridged clusters. researchgate.net Therefore, carrying out the synthesis and purification under an inert atmosphere (e.g., nitrogen or argon) is often recommended.

Structural Elucidation and Coordination Chemistry of Zirconium Carboxyethyl Acrylate

Monomeric and Oligomeric Forms of Zirconium Carboxyethyl Acrylate (B77674)

Zirconium carboxyethyl acrylate, with the chemical formula Zr(CH₂CHCO₂CH₂CH₂CO₂)₄, is unlikely to exist as a simple monomeric species under normal conditions. The high positive charge and small ionic radius of the Zr(IV) ion promote the formation of more complex structures. The chemistry of zirconium is dominated by its tendency to form oxo- and hydroxo-bridged clusters, especially in the presence of moisture.

It is probable that this compound exists predominantly in oligomeric or polymeric forms. The carboxyethyl acrylate ligand can bridge multiple zirconium centers, leading to the formation of extended networks. The degree of oligomerization is expected to be highly dependent on the synthetic conditions, such as the concentration of reactants, the solvent system employed, and the presence of water. In aqueous or protic solvent environments, hydrolysis of the zirconium precursor is a key factor, often leading to the formation of polynuclear zirconium-oxo-hydroxo clusters. A common structural motif in zirconium carboxylate chemistry is the hexanuclear cluster, [Zr₆(O)₄(OH)₄]¹²⁺, to which the carboxylate ligands coordinate.

The presence of the acrylate functionality within the carboxyethyl acrylate ligand introduces the potential for further polymerization through the vinyl groups, which can occur under appropriate conditions (e.g., in the presence of a radical initiator or upon exposure to UV radiation). This can lead to the formation of a cross-linked organic-inorganic hybrid polymer.

Ligand Coordination Modes and Geometries around the Zirconium Center

The primary coordination modes for carboxylate ligands with a metal center like zirconium include:

Monodentate: The carboxylate group binds to the zirconium ion through a single oxygen atom.

Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same zirconium ion, forming a four-membered ring.

Bidentate Bridging: The carboxylate group bridges two different zirconium ions. This can occur in a syn-syn, syn-anti, or anti-anti conformation.

In the context of the likely oligomeric or clustered nature of this compound, a combination of these coordination modes is expected. For instance, within a Zr₆(O)₄(OH)₄ core, the carboxyethyl acrylate ligands would likely bridge the zirconium atoms at the periphery of the cluster. The coordination geometry around each individual zirconium atom within such a cluster is typically a distorted square antiprism or a distorted dodecahedron, accommodating a coordination number of 8.

Table 1: Plausible Coordination Geometries of Zirconium in this compound Complexes

Coordination NumberGeometryPlausible Ligands
6OctahedralCarboxyethyl Acrylate, Solvent Molecules, Hydroxo/Oxo groups
7Pentagonal BipyramidalCarboxyethyl Acrylate, Solvent Molecules, Hydroxo/Oxo groups
8Square AntiprismaticCarboxyethyl Acrylate, Solvent Molecules, Hydroxo/Oxo groups
8DodecahedralCarboxyethyl Acrylate, Solvent Molecules, Hydroxo/Oxo groups

Intermolecular Interactions and Self-Assembly Phenomena

The structure of this compound is further influenced by intermolecular interactions, which can drive self-assembly processes. The nature of these interactions depends on the specific form of the compound (monomeric, oligomeric, or polymeric).

In oligomeric or clustered forms, the primary mode of self-assembly is the formation of coordination bonds between the zirconium centers and the carboxyethyl acrylate ligands, leading to the growth of larger structures. The arrangement of these clusters can be influenced by weaker intermolecular forces, such as van der Waals interactions between the ethyl acrylate portions of the ligands.

If the acrylate groups are not polymerized, they can participate in dipole-dipole interactions. Furthermore, the presence of any residual hydroxyl groups on the zirconium-oxo clusters or coordinated water molecules can lead to hydrogen bonding, which would play a significant role in the packing and self-assembly of the clusters. These directed interactions can lead to the formation of ordered structures, potentially resulting in crystalline or semi-crystalline materials under specific conditions.

Influence of Solvent and Reaction Environment on Zirconium Coordination

In protic solvents like alcohols (e.g., n-propanol, in which it is often supplied), there is a dynamic equilibrium between the coordination of the carboxyethyl acrylate ligand and the solvent molecules to the zirconium center. The solvent can also participate in the hydrolysis and condensation reactions that lead to the formation of zirconium-oxo clusters.

The pH of the reaction medium is another critical factor. Acidic conditions can influence the protonation state of the carboxylate ligands and the hydroxo groups on the zirconium clusters, thereby affecting the coordination and the type of cluster formed. For instance, studies on related zirconium carboxylate systems have shown that variations in acidity can lead to the formation of different nuclearity clusters.

The presence of water, even in trace amounts, can lead to the hydrolysis of zirconium-alkoxide or zirconium-halide precursors often used in the synthesis, resulting in the formation of Zr-O-Zr bridges and the characteristic oxo-hydroxo cores. Therefore, the control of water content is crucial for controlling the structure and degree of oligomerization of this compound.

Polymerization Mechanisms and Kinetic Studies Involving Zirconium Carboxyethyl Acrylate

Radical Polymerization of Acrylates Incorporating Zirconium Moieties

Radical polymerization is a fundamental method for producing a wide variety of polymers. wikipedia.org The incorporation of zirconium moieties into acrylate (B77674) polymers via radical polymerization introduces unique characteristics to the resulting materials.

The initiation of radical polymerization involves the creation of an active center from which a polymer chain can grow. wikipedia.org This process is typically triggered by heat, light, or chemical initiators that decompose to form free radicals. youtube.com These highly reactive radicals then interact with monomer units, such as the carbon-carbon double bond in acrylates, to create a new radical site on the monomer, thus initiating the polymerization chain. wikipedia.orgyoutube.com The choice of initiator and the initiation mechanism can significantly influence the kinetics of the polymerization and the properties of the final polymer. youtube.com In the context of zirconium-containing acrylates, the initiation process follows these general principles, with the zirconium moiety being an integral part of the monomer unit that becomes incorporated into the growing polymer chain.

Termination is the final step in radical polymerization, where the active radical chain ends are deactivated. wikipedia.org This can occur through two primary mechanisms: combination, where two active chain ends join to form a single longer chain, and disproportionation, where a hydrogen atom is transferred from one chain end to another, resulting in two separate polymer chains. wikipedia.org The termination mechanism in acrylate polymerization has been a subject of debate, with some studies suggesting that disproportionation is the exclusive pathway at room temperature, while others argue that combination is the more probable mechanism for the mutual termination of secondary radicals. nih.govnih.gov

In metal-containing systems, additional termination pathways can emerge. Catalyzed Radical Termination (CRT) and Reductive Radical Termination (RRT) are two such mechanisms that have been identified as particularly important in the polymerization of acrylate monomers. researchgate.netresearchgate.net Furthermore, in systems involving certain zirconocenium catalysts for acrylate polymerization, chain termination can occur through complex pathways involving backbiting cyclization, which deactivates the catalyst and limits monomer conversion. acs.org This leads to the formation of different polymer chain structures, including linear and cyclic terminated chains. acs.org

Photopolymerization and UV-Curing Dynamics

Photopolymerization, or UV-curing, is a process that uses light to initiate polymerization, offering rapid and solvent-free curing. rsc.orgresearchgate.net Acrylate-based systems are well-suited for UV-curing due to the high reactivity of the acrylate double bond. rsc.org The process is initiated by photoinitiators that generate free radicals upon exposure to UV radiation. mdpi.com These radicals then trigger the rapid polymerization of the acrylate monomers, leading to the formation of a cross-linked network. mdpi.commdpi.com

Interestingly, under certain conditions, acrylate formulations can undergo photopolymerization even without a photoinitiator. researchgate.net High-energy photons, such as those from a 172 nm excimer lamp, can directly excite acrylate molecules to generate radicals, initiating the polymerization. researchgate.net The dynamics of UV-curing can be studied in real-time using techniques like photo-DSC, which allows for the evaluation of the curing degree and kinetics as a function of UV light intensity and exposure time. mdpi.com The incorporation of zirconium carboxyethyl acrylate into UV-curable formulations can enhance the properties of the resulting films, such as their refractive index and thermal stability. sigmaaldrich.comrsc.org

Role of this compound as a Cross-linking Agent

Zirconium-based compounds have gained significant attention as cross-linking agents in polymer chemistry. mdpi.com Cross-linking involves the formation of chemical bonds between polymer chains, which dramatically alters the material's physical properties. mdpi.com this compound, with its multiple acrylate functionalities, can act as a potent cross-linking agent. scbt.com During polymerization, the acrylate groups on a single this compound molecule can participate in the growth of multiple polymer chains, creating a network structure.

This cross-linking ability is particularly valuable in applications like coatings and adhesives. For example, zirconium-based cross-linkers are used to improve the wet rub resistance of paper coatings. mdpi.com The mechanism often involves the formation of hydrogen bonds between the zirconium compound and the polymer, followed by the release of small molecules during drying to form stable cross-links. ncsu.edu In UV-curable systems, the incorporation of multifunctional acrylates like this compound leads to high cross-link densities, resulting in highly reticulated polymers with enhanced mechanical properties. mdpi.comnih.gov The extent of cross-linking can be controlled by the concentration of the cross-linking agent, which in turn influences the final properties of the cured material. rsc.orgmdpi.com

Interactive Data Table: Properties of this compound

PropertyValueSource
CAS Number 123633-53-4 sigmaaldrich.comscbt.com
Linear Formula Zr(CH₂CHCO₂CH₂CH₂CO₂)₄ sigmaaldrich.com
Molecular Weight 663.69 g/mol scbt.com
Form Liquid sigmaaldrich.com
Concentration 60% in n-propanol sigmaaldrich.com
Density 1.101 g/mL at 25 °C sigmaaldrich.com
Boiling Point 100-121 °C sigmaaldrich.com
Application Production of cured, transparent films with high refractive indices sigmaaldrich.com

Comparative Analysis with Other Metal-Containing Acrylates

The introduction of a metal center into an acrylate monomer can significantly influence the polymerization mechanism and kinetics. This comparative analysis examines the polymerization behavior of this compound in the context of other metal-containing acrylates, such as those based on zinc, aluminum, and titanium. The analysis will focus on aspects like polymerization rates, the nature of the active species, and the resulting polymer properties, drawing from various research findings.

Influence of the Metal Center on Polymerization Kinetics

The nature of the metal atom in a metal-containing acrylate plays a crucial role in its polymerization behavior. Different metals can lead to variations in initiation efficiency, propagation rate constants, and the stability of the propagating species.

Research into the polymerization of D,L-lactide initiated with zirconium acetylacetonate (B107027) provides insight into the kinetic parameters associated with a zirconium-based initiator. While not an acrylate, this study offers valuable data on the catalytic activity of zirconium. The polymerization was studied at various temperatures and initiator concentrations, yielding an activation energy (Ea) of 44.51 ± 5.35 kJ mol⁻¹ and a pre-exponential constant (lnA) of 15.47 ± 1.38.

In a study involving the polymerization of aleuritic acid with zinc oxide, it was observed that the kinetic rate constants, calculated using infrared spectroscopy, decreased as the amount of zinc increased. This was attributed to the consumption of reactive carboxyl groups. However, the activation energy of the polymerization decreased, indicating a catalytic effect of the metal. acs.org

The following table summarizes kinetic data for the polymerization of various monomers with metal-containing initiators or as metal-containing monomers. It is important to note that a direct comparison is challenging due to the different monomers and reaction conditions used in these studies.

Interactive Data Table: Kinetic Parameters of Metal-Containing Polymerization Systems

MonomerMetal CompoundActivation Energy (Ea) (kJ/mol)Pre-exponential Factor (A)Rate Constant (k)Reference
D,L-LactideZirconium Acetylacetonate44.51ln(A) = 15.47- rsc.org
PropyleneTitanium-Magnesium Catalyst85.9 (for chain growth)-- nih.gov
Methyl Methacrylate (B99206)---kp = 510 ± 100 dm³ mol⁻¹ s⁻¹ (at 60°C) kpi.ua
Aleuritic AcidZinc OxideDecreased with increasing Zn-Decreased with increasing Zn acs.org

Detailed Research Findings

Studies on the polymerization of acrylates and methacrylates provide a basis for understanding the complexities introduced by a metal center. In conventional free-radical polymerization, the process involves initiation, propagation, and termination steps. The introduction of a metal can influence each of these stages.

For instance, in the case of iron oxide nanoparticles combined with catechol-containing microgels, a redox initiation system is formed that can catalyze the polymerization of various acrylate monomers. nih.gov This highlights how the metal can be integral to the generation of free radicals for initiation.

The polymerization of methyl methacrylate has been extensively studied, with reported propagation (kp) and termination (kt) rate constants at 60°C being approximately 510 ± 100 dm³ mol⁻¹ s⁻¹ and (2.1 ± 0.2) x 10⁷ dm³ mol⁻¹ s⁻¹, respectively, in the pre-gel region. kpi.ua These values serve as a baseline for comparison with metal-containing systems.

In the context of zinc, research on zinc acrylate indicates its use as a polymerization promoter. nih.gov Studies on the ring-opening polymerization of lactide with zinc complexes have shown that the rate of polymerization is first-order with respect to the monomer. researchgate.net

The flexibility of the polymer network, which can be influenced by the metal crosslinking, also affects the kinetics. For example, in the vapor phase infiltration of diethyl zinc (DEZ) into polyacrylate films, the network flexibility was found to impact the diffusion and reaction kinetics. rsc.org

It is evident that the metal center in metal-containing acrylates has a profound impact on the polymerization process. While direct comparative kinetic data for this compound alongside other metal acrylates under identical conditions is scarce, the available research on individual systems allows for a qualitative comparison. Zirconium, titanium, aluminum, and zinc all demonstrate the ability to influence polymerization kinetics, often through catalytic activity, participation in initiation, and modification of the polymer network structure. Further dedicated comparative studies would be invaluable for a more quantitative understanding of the structure-property-reactivity relationships in this class of monomers.

Integration and Functionalization in Polymeric Architectures

Copolymers and Terpolymers Incorporating Zirconium Carboxyethyl Acrylate (B77674)

The functionalization of polymer chains with zirconium carboxyethyl acrylate is often achieved by first creating a copolymer backbone containing reactive sites that can subsequently coordinate with zirconium. A prominent example involves the synthesis of a carboxylic acid-functionalized acrylate-methacrylate copolymer. researchgate.netnih.gov This copolymer is specifically designed to act as a polymeric ligand for zirconium clusters.

One extensively researched system utilizes a copolymer of ethylhexyl methacrylate (B99206) and carboxyethyl acrylate. researchgate.net The carboxyethyl acrylate monomer provides the pendant carboxylic acid groups necessary for binding to the metal center. The ratio of the comonomers is a critical parameter that dictates the density of available binding sites along the polymer chain and, consequently, the crosslinking density of the final hybrid material.

Table 1: Example of a Copolymer Matrix for Zirconium Coordination

Comonomer 1 Comonomer 2 Molar Ratio Resulting Polymer Purpose
Ethylhexyl Methacrylate Carboxyethyl Acrylate 90:10 Poly((ethylhexyl methacrylate)-co-(carboxyethyl acrylate)) Provides a flexible polymer backbone with pendant carboxylic acid groups for metal coordination. researchgate.net

This copolymer approach ensures that the zirconium crosslinks are an integral part of the polymer architecture, leading to the formation of well-defined organo-metallic hybrid polymers.

Blending and Composite Formulations with Polymeric Matrices

Zirconium-containing multifunctional acrylates can be blended into existing polymer matrices to create composites with enhanced properties. This method relies on achieving a fine dispersion of the organo-metallic component within the host polymer. A notable application is the development of epoxy-based nanocomposites where oxozirconium (B3365124) clusters bearing methacrylate moieties are used as additives. researchgate.net

To ensure compatibility and covalent integration, the polymer matrix itself can be functionalized. For instance, a diglycidyl ether of bisphenol A (DGEBA) epoxy resin can be modified with acrylic acid. researchgate.net This introduces vinyl groups into the epoxy matrix, which can then react with the methacrylate groups of the zirconium cluster, improving the interaction and interfacial adhesion. researchgate.net The dispersion of these zirconium-based clusters into the polymer matrix, often aided by high-shear mixing or ultrasonification, can lead to significant improvements in the material's physical properties. researchgate.net

Table 2: Effects of Blending Zirconium-Methacrylate Oxoclusters in Epoxy Systems

Host Matrix Hardener Additive Dispersion Method Resulting Composite Properties
Acrylic acid-functionalized DGEBA 4-methyl-tetrahydrophthalic anhydride (B1165640) Zirconium-methacrylate oxocluster (ZrMe) High-shear mechanical mixing & ultrasonification Higher transparency, better dispersion of the oxocluster, increased thermal conductivity. researchgate.net

Formation of Organo-Metallic Hybrid Polymers

The creation of organo-metallic hybrid polymers with this compound involves the formation of coordination bonds between the zirconium metal centers and the carboxylate groups on polymer chains. These are not simple blends but rather integrated systems where the metal ions or clusters act as crosslinking points, creating a three-dimensional network.

A sophisticated method for forming these hybrids uses pre-formed octahedral Zr₆ clusters as secondary building units. researchgate.netnih.gov These clusters are introduced into a solution containing a carboxylic acid-functionalized polymer, such as the poly((ethylhexyl methacrylate)-co-(carboxyethyl acrylate)) described previously. researchgate.net A carboxylate ligand exchange reaction occurs, where the original ligands on the Zr₆ cluster are replaced by the carboxylate groups from the polymer backbone. This process effectively stitches the polymer chains together through stable, yet dynamic, zirconium-carboxylate coordination crosslinks. The resulting materials are true organo-metallic hybrids, with properties that are a function of both the organic polymer matrix and the inorganic metal cluster crosslinks.

Coordination Adaptable Networks (CooANs) and Vitrimer Properties

When the coordination bonds that form the crosslinks in an organo-metallic hybrid polymer are dynamic, the material can exhibit properties characteristic of vitrimers. Vitrimers are a class of polymers that behave like rigid thermosets at service temperatures but can be reprocessed and reshaped at elevated temperatures without losing their network integrity. anr.fr

Zirconium-based hybrid polymers can form "Coordination Adaptable Networks" (CooANs), which are a type of coordination vitrimer. researchgate.net In these systems, the network topology is defined by the crosslinking of polymer chains via Zr₆ clusters. researchgate.netnih.gov The vitrimer behavior is enabled by a thermally activated, associative carboxylate ligand exchange mechanism. nih.gov An available "free" carboxylate group on a polymer chain can attack a coordinated zirconium center, temporarily forming a higher-coordinate intermediate, after which a different, previously coordinated ligand is released. This exchange allows the network strands to rearrange and the material to flow under heat and pressure, without dissolving.

Research on Zr-CooANs has demonstrated that these materials can be reshaped rapidly at moderately elevated temperatures. nih.gov The efficiency of this process and the material's flow characteristics are dependent on the concentration of the zirconium clusters. nih.gov

Table 3: Vitrimer Properties of a Zirconium Coordination Adaptable Network (Zr-CooAN-10)

Property Value/Condition Significance
Network Composition Zr₆ clusters in a poly((ethylhexyl methacrylate)-co-(carboxyethyl acrylate)) matrix (10% Zr loading). researchgate.net Forms a crosslinked yet dynamic network.
Reshaping Conditions 50-100 °C under 3-ton pressure. researchgate.netnih.gov Allows for reprocessing similar to a thermoplastic.
Reshaping Time 30 minutes. nih.gov Demonstrates rapid network rearrangement.
Flow Activation Energy 92.9 ± 3.6 kJ mol⁻¹. nih.gov Quantifies the energy barrier for the dynamic ligand exchange that enables flow.

This ability to be reshaped multiple times without significant degradation in properties positions zirconium-based CooANs as promising materials for sustainable and reprocessable thermosets. researchgate.net

Advanced Materials Science Applications and Performance Characteristics

Optical Materials Development

The incorporation of Zirconium carboxyethyl acrylate (B77674) into polymer formulations is primarily driven by the need for materials with enhanced optical properties, particularly a high refractive index (RI). Polymeric materials are increasingly sought as alternatives to traditional inorganic optical films due to their mechanical strength, environmental stability, and ease of processing. acs.org

High Refractive Index Polymers and Coatings

Zirconium carboxyethyl acrylate serves as a critical additive for increasing the refractive index of polymer films. acs.org The presence of zirconium, an atom with a high atomic number compared to the carbon that forms the backbone of most polymers, is key to this function. acs.org By incorporating this monomer into acrylate-based formulations, such as those used for protective films in LCD displays, the refractive index of the resulting cured polymer can be precisely tuned by adjusting the loading percentage of the functional monomer. acs.org

Research and commercial applications have demonstrated that nanocomposites blending urethane-acrylate with modified zirconia (ZrO2) nanoparticles can achieve a significant increase in refractive index, rising from a baseline of 1.51 for the original resin to 1.63. mdpi.com Polymers designed for ophthalmological applications, such as intraocular lenses (IOLs), particularly benefit from high refractive index materials, as a higher RI allows for the fabrication of thinner lenses. vot.pl

Cured acrylate films that include zirconium-based monomers like this compound exhibit a combination of desirable properties beyond a high RI. These materials are noted for their UV stability, excellent optical clarity, and robust mechanical characteristics. acs.org

Table 1: Performance Characteristics of Zirconium-Acrylate Containing Films

Property Performance Metric Source(s)
Optical Clarity >95% acs.org
Refractive Index (RI) Tunable; can increase from 1.51 to 1.63 in composites acs.orgmdpi.com
Mechanical Hardness >2H Pencil Hardness acs.org

| Hardness (Nanocomposite) | Increased from 170 to 470 MPa | mdpi.com |

Transparent Films and Optically Clear Adhesives

This compound is described as a multifunctional acrylate useful for producing cured, transparent films with high refractive indices. acs.orggoogle.com The excellent optical clarity, often measured at over 95%, is a key performance characteristic. acs.org This high transparency in the visible light spectrum makes it suitable for applications where light transmission is critical. nih.gov

While not explicitly detailed as an adhesive in the reviewed literature, its function in coatings and films implies strong adhesive properties. The monomer is used to formulate protective coatings for displays, where adhesion to the underlying substrate is paramount. acs.org The properties of high clarity and environmental stability are hallmarks of optically clear adhesives used in bonding optical components.

Fabricated Microarchitectures and Ceramic Precursors

The use of zirconium-containing polymers extends into the fabrication of advanced ceramic and composite microstructures. This compound can act as a preceramic polymer, providing a pathway to forming zirconia (ZrO2) structures.

Zirconia (ZrO2) Microstructures via Preceramic Routes

This compound serves as a precursor in photocurable resins for creating zirconia (ZrO2) microstructures. In this preceramic route, the acrylate monomer is part of a liquid slurry that also contains zirconia nanoparticles. scribd.com This slurry is then shaped using photopolymerization techniques. scribd.comgoogle.com The organic acrylate network acts as a binder, holding the ceramic particles in the desired three-dimensional form, often called a "green body." google.com In subsequent processing steps, this green body undergoes a debinding and sintering process. google.com During sintering at high temperatures, the organic polymer component (the acrylate network) is burned away, and the zirconia nanoparticles fuse together to form a dense, solid ceramic part. google.com This method allows for the creation of complex ceramic architectures that would be difficult to produce using traditional ceramic processing.

Additive Manufacturing and Lithography Applications

The photocurable nature of this compound makes it highly suitable for advanced additive manufacturing (AM) and lithography techniques used to fabricate ceramic parts. scribd.comresearchgate.net Technologies like stereolithography (SLA), Digital Light Processing (DLP), and Xolography rely on photocurable resins to build objects layer by layer. scribd.comresearchgate.net

In lithography-based ceramic manufacturing (LCM), a slurry containing a photo-active resin and ceramic powder is selectively cured by light. researchgate.net For zirconia-based components, slurries are formulated with zirconia nanoparticles dispersed in a photocurable matrix. scribd.com To achieve high-resolution printing and transparency in the resin, a narrow, near-monomodal particle size distribution of the zirconia nanoparticles is crucial to minimize light scattering. scribd.com The use of this compound in such a resin would contribute both to the photopolymerization process and the final zirconium content of the part. This approach is instrumental in fabricating complex technical ceramic parts, including those with fine features like walls and channels as thin as 100-300 micrometers after sintering. researchgate.net

Table 2: Parameters in Lithography-Based Zirconia Manufacturing

Parameter Description Relevance Source(s)
Manufacturing Technology Lithography-based Ceramic Manufacturing (LCM), DLP, Xolography Enables layer-by-layer fabrication from a photocurable slurry. scribd.comresearchgate.net
Slurry Composition Zirconia nanoparticles suspended in a photocurable resin (e.g., acrylate-based). The resin acts as a binder for the "green body" before sintering. scribd.comgoogle.com
Solid Loading Typically around 30-39 vol% of ceramic particles in the resin. Affects slurry viscosity and final density of the ceramic part. scribd.comresearchgate.net

| Post-Processing | Debinding and sintering of the printed "green body". | Removes the polymer binder and densifies the ceramic. | google.com |

Hydrogel Systems and Network Formation

Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water. The crosslinking of these networks can be achieved through various chemical interactions. Zirconium compounds are known to be effective crosslinkers for hydrogels, particularly those containing carboxylate groups. nih.gov

While direct studies detailing the use of this compound in hydrogel formation are not prevalent, the underlying chemistry is well-established. Zirconium (IV) ions are known to interact strongly with carboxylate groups, forming stable complexes that can act as crosslinking points in a polymer network. nih.gov This principle is used to create homogeneous, strong, and stable zirconium-crosslinked gels. nih.gov Furthermore, zirconium hydroxide (B78521) nanoparticles have been successfully used as crosslinkers to create nanocomposite hydrogels with high mechanical strength from monomers like acrylamide. acs.org

Given that this compound possesses both a zirconium center and multiple acrylate/carboxylate functionalities, it contains the necessary components to participate in or facilitate the formation of such crosslinked networks. acs.org It could act as a zirconium-donating crosslinking agent for other polymers or be copolymerized into a network where the zirconium atoms serve as nodes, enhancing the mechanical properties and stability of the resulting hydrogel. One patent lists this compound among other acrylates in compositions for forming hydrogels in situ.

Table of Chemical Compounds

Compound Name Chemical Formula / Synonym
This compound Zr(CH₂CHCO₂CH₂CH₂CO₂)₄
Zirconia ZrO₂
Urethane-acrylate -
Acrylamide C₃H₅NO
Zirconium hydroxide Zr(OH)₄
Carboxymethyl cellulose (B213188) -
Gelatin -

Polyacrylate-Based Hydrogels with Zirconium Cross-linking

Polyacrylate-based hydrogels are three-dimensional networks of cross-linked poly(acrylic acid) chains capable of absorbing and retaining large amounts of water. The presence of carboxylic acid groups along the polymer backbone makes them particularly suitable for various cross-linking strategies, including ionic cross-linking with multivalent metal ions. Zirconium (IV) ions are effective cross-linkers for polymers containing carboxylate groups, such as partially hydrolyzed polyacrylamide (HPAM) and, by extension, polyacrylates. google.comonepetro.org

The cross-linking mechanism involves the formation of coordination bonds between the zirconium (Zr⁴⁺) ions and the carboxylate groups (-COO⁻) of the polyacrylate chains. onepetro.orgmdpi.com This interaction leads to the formation of a stable, three-dimensional network structure, transforming the polymer solution into a gel. mdpi.com The strength and stability of these zirconium-cross-linked gels are notably higher than those cross-linked with other metal ions like chromium (III). google.com

While direct research on the use of this compound as a cross-linker in polyacrylate hydrogels is not extensively documented in publicly available literature, its chemical structure suggests a dual functionality. The acrylate groups can participate in the polymerization of the main polyacrylate chains, while the zirconium center can act as a cross-linking site through coordination with the carboxyl groups of other polymer chains. Organic zirconium complexes, often with ligands like triethanolamine (B1662121) and lactic acid, are utilized to control the cross-linking reaction, ensuring a more homogeneous gel formation. onepetro.org These ligands modulate the availability of Zr⁴⁺, preventing rapid, uncontrolled cross-linking that can lead to heterogeneous and unstable gels. google.comonepetro.org

The properties of zirconium-cross-linked hydrogels, particularly those based on polymers with carboxylate groups, have been studied in other contexts, such as for enhanced oil recovery. These studies provide insights into the potential performance characteristics of zirconium-cross-linked polyacrylate hydrogels.

PropertyObservation in Zirconium-Crosslinked HPAM GelsReference
Thermal Stability Exhibit good performance at temperatures up to 180-200°C. nih.gov
Salt Resistance Maintain gel structure and performance in high salinity environments. onepetro.orgnih.gov
Mechanical Properties Form strong and stable gels. google.com
Cross-linking Control The use of organic ligands allows for delayed and more controlled cross-linking. onepetro.org

Double-Network Hydrogels and Physical Cross-linking Interactions

Double-network (DN) hydrogels are a class of materials characterized by a unique structure comprising two interpenetrating polymer networks. Typically, the first network is sparsely cross-linked and rigid, while the second network is densely cross-linked and flexible. This architecture imparts exceptional mechanical strength, toughness, and often, self-healing properties to the hydrogel, surpassing those of single-network hydrogels. Current time information in Bangalore, IN.acs.orgnih.gov

In the context of a zirconium-cross-linked system, a double-network hydrogel could be conceptualized with this compound playing a role in one or both networks. For instance, a first network could be formed from a polyacrylate polymer cross-linked with zirconium, providing a physically cross-linked, rigid structure. The physical nature of the zirconium-carboxylate coordination bonds means they are reversible and can dissipate energy under stress, contributing to the toughness of the material. Current time information in Bangalore, IN.

The second network could be a more flexible polymer, such as polyacrylamide, synthesized in the presence of the first network. This results in an interpenetrating structure where the two networks are entangled but not covalently bonded to each other. nih.gov The interactions between the two networks, which can include hydrogen bonds and physical entanglements, further enhance the mechanical properties of the DN hydrogel. acs.org

Alternatively, dual physical cross-linking can be employed, where both networks are formed through non-covalent interactions. onepetro.orgCurrent time information in Bangalore, IN. For example, one network might be formed through hydrogen bonding, while the second network is established through ionic coordination with a metal ion like zirconium. Such fully physically-linked DN gels exhibit impressive mechanical properties and can possess self-healing capabilities, as the physical bonds can reform after being broken. onepetro.orgCurrent time information in Bangalore, IN.

The performance of double-network hydrogels is highly dependent on the nature of the cross-linking within and between the networks. The use of dynamic physical cross-links, such as the coordination bonds between zirconium and carboxylate groups, allows for energy dissipation under deformation, which is a key mechanism for the high toughness observed in DN hydrogels. scbt.com While specific research on this compound in DN hydrogels is limited, the principles of DN hydrogel design and the known chemistry of zirconium cross-linking provide a framework for its potential application in creating advanced, high-performance materials.

Analytical and Spectroscopic Characterization Methodologies

Vibrational Spectroscopy for Chemical Structure Identification (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a critical technique for identifying the functional groups present in zirconium carboxyethyl acrylate (B77674). The FTIR spectrum provides a molecular fingerprint, revealing key vibrational modes that confirm the compound's structure. In a typical analysis, the disappearance of the C=C bond stretching vibrations from the acrylate monomer can indicate successful polymerization. shimadzu.com

Key characteristic absorption peaks expected in the FTIR spectrum of zirconium carboxyethyl acrylate include:

C=C Stretching: A peak around 1635 cm⁻¹ corresponding to the stretching vibration of the vinyl group in the acrylate moiety. shimadzu.com The intensity of this peak decreases during polymerization.

C=O Stretching: Strong absorption bands associated with the carbonyl (C=O) groups of the ester and carboxylate functionalities. These typically appear in the region of 1720-1740 cm⁻¹ for the ester and may show shifts upon coordination to the zirconium center.

C-O Stretching: Peaks related to the C-O stretching of the ester and carboxylic acid groups are expected between 1000 and 1300 cm⁻¹.

Zr-O Stretching: The interaction between the zirconium atom and the oxygen of the carboxylate groups gives rise to bands in the lower frequency region of the spectrum, typically below 800 cm⁻¹. For instance, Zr-O bonds in zirconia nanoparticles are observed around 466 cm⁻¹ and 801 cm⁻¹. researchgate.net

CH₂, CH Bending: Vibrations associated with the ethyl and acrylate hydrocarbon portions of the molecule appear at various characteristic frequencies. The out-of-plane bending for the vinyl group is often seen around 810 cm⁻¹. shimadzu.com

Studies on related materials, such as zirconia nanoparticles functionalized with silane (B1218182) coupling agents containing methacrylate (B99206) groups, show characteristic peaks for both the inorganic core and the organic functional groups, demonstrating the utility of FTIR in confirming the chemical structure of complex organometallic compounds. nih.gov

Vibrational ModeExpected Wavenumber (cm⁻¹)Functional Group
C=C Stretching~1635Acrylate Vinyl Group
C=O Stretching1720 - 1740Ester Carbonyl
C-O Stretching1000 - 1300Ester/Carboxylate
CH Out-of-Plane Bending~810Acrylate Vinyl Group
Zr-O Stretching< 800Zirconium-Oxygen Bond

Nuclear Magnetic Resonance Spectroscopy for Molecular Structure (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for obtaining detailed information about the molecular structure of this compound in solution. Both ¹H and ¹³C NMR would provide distinct signals corresponding to the different chemical environments of the protons and carbon atoms within the molecule.

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the vinyl protons of the acrylate group, typically appearing as a multiplet in the 5.8-6.4 ppm range. The protons of the ethyl group (-O-CH₂-CH₂-C=O) would give rise to two distinct triplets, integrating to two protons each, in the aliphatic region of the spectrum. The specific chemical shifts would be influenced by the electronegativity of the adjacent oxygen and carbonyl groups.

¹³C NMR: The carbon NMR spectrum would provide complementary information. Key expected resonances include:

Signals for the vinyl carbons (C=C) of the acrylate group, typically between 128 and 132 ppm.

A resonance for the carbonyl carbon (C=O) of the ester, expected around 165-175 ppm.

Resonances for the two methylene (B1212753) carbons (-CH₂-) of the carboxyethyl group, appearing in the aliphatic region.

While specific NMR data for this compound is not widely published, analysis of related acrylate monomers and polymers confirms these general chemical shift regions. researchgate.net

NucleusFunctional GroupExpected Chemical Shift (ppm)
¹HAcrylate Vinyl (=CH₂)5.8 - 6.2
¹HAcrylate Vinyl (=CH)6.2 - 6.4
¹HEthylene (-O-CH₂-CH₂-)~4.3 and ~2.7 (triplets)
¹³CCarbonyl (C=O)165 - 175
¹³CAcrylate Vinyl (C=C)128 - 132
¹³CEthylene (-CH₂-)60 - 70 and 25-35

Rheological Analysis of Polymerization and Viscoelastic Properties

Rheological analysis is crucial for understanding how this compound, when used as a crosslinker, affects the flow behavior (viscosity) and viscoelastic properties of polymer formulations during and after polymerization. Zirconium-based crosslinkers are known to significantly increase the viscosity of polymer solutions by forming strong chemical bonds between polymer chains. mdpi.comgoogle.com

The addition of this compound to a polymer matrix, such as one based on acrylic binders or carboxymethyl cellulose (B213188) (CMC), would be expected to lead to a substantial increase in viscosity as the crosslinking reaction proceeds. allinova.nl Rheological studies on suspensions of zirconium oxide in acrylate monomers have shown non-Newtonian behavior, where viscosity changes with the applied shear rate. researchgate.net The degree of viscosity increase is often dependent on the concentration of the zirconium crosslinker. For example, studies on potassium zirconium carbonate crosslinkers showed a sharp rise in low-shear viscosity at higher concentrations. mdpi.com The formation of a crosslinked network imparts elastic properties to the material, which can be quantified by measuring the storage modulus (G') and loss modulus (G''). An increase in the storage modulus is indicative of a more rigid, gel-like structure, a characteristic outcome of successful crosslinking. nih.gov

Microscopic and Morphological Characterization (SEM)

Scanning Electron Microscopy (SEM) is used to investigate the surface morphology and microstructure of materials containing this compound. When incorporated into a polymer matrix, SEM can reveal how the zirconium compound is dispersed and whether it forms distinct phases or integrates uniformly.

In studies of polymer nanocomposites reinforced with zirconia nanoparticles, SEM images are used to assess the particle distribution and identify any aggregation. nih.govresearchgate.net For a system crosslinked with this compound, SEM could be employed to examine the fracture surface of the cured material. A smooth, homogeneous fracture surface would suggest good compatibility and uniform crosslinking, while a rough or phased surface might indicate poor dispersion or agglomeration of the zirconium crosslinker. These morphological features are critical as they directly influence the mechanical properties of the final material.

Thermal Analysis Techniques (TGA)

Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition profile of this compound. By monitoring the change in mass as a function of temperature, TGA can identify the temperatures at which different parts of the molecule degrade.

The TGA curve for this compound would be expected to show multiple weight loss steps. The initial weight loss might correspond to the volatilization of any residual solvent (like n-propanol, in which it is often supplied). sigmaaldrich.com Subsequent, more significant weight loss stages would be associated with the decomposition of the organic carboxyethyl acrylate ligands. The final residual mass at high temperatures would correspond to the formation of thermally stable zirconium oxide (ZrO₂). researchgate.netresearchgate.net TGA studies on zirconia nanoparticles modified with organic agents show distinct decomposition stages for the organic and inorganic components, a pattern that would be expected for this compound. researchgate.net This analysis is vital for determining the upper service temperature of polymers crosslinked with this compound.

X-ray Diffraction (XRD) for Crystalline Phase Identification

Furthermore, upon thermal decomposition (as observed in TGA), the resulting zirconium oxide can exist in different crystalline phases (monoclinic, tetragonal, cubic). researchgate.netresearchgate.net XRD analysis of the residue from TGA can identify these phases. The phase of the zirconia can be critical in applications where the final properties of the composite material are important. Studies on the synthesis of zirconium carbide from zirconium-containing precursors utilize XRD to track the conversion and identify the final crystalline product. rsc.org Similarly, XRD is used to study phase transformations in zirconia alloys and ceramics, demonstrating its utility in characterizing the atomic-scale structure of zirconium-containing materials. researchgate.netpsu.edu

Q & A

Q. What are the established synthesis protocols for zirconium carboxyethyl acrylate, and how can its structural integrity be verified?

this compound is typically synthesized through conjugation reactions involving carboxyethyl acrylate monomers and zirconium precursors. A common approach includes functionalizing zirconium nanoparticles with 2-carboxyethyl acrylate via covalent bonding, as demonstrated in hybrid resin systems . Key steps involve:

  • Functionalization : Surface modification of zirconium compounds using carboxyethyl acrylate, confirmed via ¹H-NMR and FT-IR to track shifts in carboxylic group signals .
  • Crosslinking : Co-polymerization with acrylate-based monomers (e.g., polyacrylamide) to form stable networks, leveraging noncovalent interactions (hydrogen bonding, hydrophobic effects) for mechanical reinforcement .
  • Characterization : Use of spectroscopic techniques (e.g., NMR for tracking substitution degrees) and thermal analysis (e.g., DSC for crosslinking efficiency) .

Q. Which characterization techniques are critical for confirming the successful synthesis of this compound-based materials?

Essential methods include:

  • Spectroscopy : FT-IR to identify carboxylate-Zr bonds (e.g., disappearance of -COOH peaks at ~1700 cm⁻¹) .
  • Mechanical Testing : Tensile strength and elongation-at-break measurements to assess crosslinking efficacy .
  • Optical Analysis : Ellipsometry for determining refractive index enhancements (e.g., increases from 1.6 to 1.8 in ZrO₂ nanocomposites) .
  • Morphology : SEM/TEM to evaluate nanoparticle dispersion within polymer matrices .

Advanced Research Questions

Q. How can researchers address contradictions in reported mechanical properties of this compound composites?

Discrepancies often arise from variations in crosslinking density or functionalization efficiency. Methodological strategies include:

  • Controlled Monomer Ratios : Systematically adjusting the feed ratio of carboxyethyl acrylate to zirconium precursors to optimize substitution degrees (DSCOONa) .
  • Replication Studies : Adhering to protocols for nanoparticle functionalization (e.g., strict control of reaction pH and temperature) .
  • Statistical Validation : Applying ANOVA to compare mechanical datasets across studies, focusing on parameters like Young’s modulus and fracture toughness .

Q. What experimental design considerations are critical for ensuring reproducibility in this compound nanocomposites?

Key factors include:

  • Standardized Functionalization : Detailed documentation of reaction conditions (e.g., molar ratios, solvent purity) during Zr nanoparticle modification .
  • Environmental Controls : Maintaining inert atmospheres (N₂/Ar) to prevent premature polymerization or oxidation .
  • Batch Consistency : Reporting nanoparticle size distributions (via DLS) and surface charge (zeta potential) to ensure uniformity .

Q. How can researchers reconcile conflicting data on the refractive index of this compound nanocomposites?

Variations may stem from nanoparticle concentration or aggregation. Mitigation approaches involve:

  • Concentration Gradients : Testing incremental ZrO₂ loadings (e.g., 5–20 wt%) to identify optimal transparency-refractive index trade-offs .
  • Dispersion Optimization : Using surfactants (e.g., SDS) or ultrasonication to prevent nanoparticle clustering .
  • Ellipsometry Calibration : Cross-validating measurements with independent techniques like UV-Vis spectroscopy .

Methodological Challenges

Q. What strategies improve the stability of this compound hydrogels under physiological conditions?

Stability enhancements focus on:

  • Dual Crosslinking : Combining covalent (e.g., UV-initiated) and ionic (e.g., Zr⁴⁺ coordination) bonds to resist hydrolytic degradation .
  • Biocompatibility Testing : In vitro assays (e.g., cytotoxicity via MTT) to ensure compatibility with biomedical applications .

Q. How does the incorporation of this compound affect the adhesion properties of pressure-sensitive adhesives (PSAs)?

  • Mechanism : Carboxyethyl groups enhance polar interactions with substrates, while Zr improves cohesive strength .
  • Testing : 180° peel tests and loop tack measurements to quantify adhesion performance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.